molecular formula C7H5BrClNO B3016539 2-Amino-5-bromo-4-chlorobenzaldehyde CAS No. 1036757-11-5

2-Amino-5-bromo-4-chlorobenzaldehyde

Cat. No.: B3016539
CAS No.: 1036757-11-5
M. Wt: 234.48
InChI Key: PROWVWALAHUEHK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chlorobenzaldehyde (CAS No. 1036757-11-5) is a halogenated aromatic aldehyde with the molecular formula C₇H₅BrClNO and a molecular weight of 234.478 g/mol. Its structure features a benzaldehyde core substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 2, 5, and 4, respectively. The aldehyde functional group at position 1 confers electrophilic reactivity, while the electron-withdrawing halogens (Br, Cl) and electron-donating amino group create a unique electronic environment that influences its chemical behavior.

This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination complexes. Its structural complexity and halogen substituents make it valuable in cross-coupling reactions and as a ligand in metal-organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

ABCA serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Formation of Oximes and Hydrazones : The aldehyde group can react with hydroxylamines to form oximes or with hydrazines to produce hydrazones, which are critical in the synthesis of pharmaceuticals and agrochemicals.
  • Substitution Reactions : The amino, bromo, and chloro groups can undergo nucleophilic substitution reactions, facilitating the creation of derivatives with enhanced biological activity or altered physical properties.

Pharmaceutical Research

ABCA is investigated for its potential use in drug development. Its structural features allow it to interact with biological targets effectively. Notable applications include:

  • Anticancer Agents : Research has indicated that compounds derived from ABCA exhibit cytotoxic properties against various cancer cell lines. This suggests its potential role as a lead compound in anticancer drug development.
  • Biochemical Assays : ABCA is utilized in developing biochemical assays and probes for studying enzyme activity and protein interactions, which are essential for understanding disease mechanisms.

Industrial Applications

In industrial settings, ABCA is used in the production of dyes and pigments due to its ability to form stable colored compounds through complexation reactions. Additionally, it serves as a precursor in synthesizing other industrial chemicals.

Environmental Impact Studies

ABCA's chemical properties make it suitable for studies related to environmental chemistry. Its stability and reactivity can be analyzed to understand its behavior in various environmental conditions, which is crucial for assessing its ecological impact.

Case Studies and Research Findings

Several studies have highlighted the significance of ABCA in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of ABCA exhibited significant cytotoxic effects on human cancer cell lines, suggesting its potential as a scaffold for new anticancer drugs.
  • Synthesis of Biologically Active Compounds : Researchers have successfully synthesized novel compounds from ABCA that showed promising results in inhibiting specific cancer pathways.
  • Environmental Chemistry : Investigations into the degradation pathways of ABCA have provided insights into its environmental persistence and potential risks associated with its use.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzaldehyde depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

To contextualize the properties and applications of 2-amino-5-bromo-4-chlorobenzaldehyde, we compare it with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups LogP PSA (Ų)
This compound 1036757-11-5 C₇H₅BrClNO 234.48 Aldehyde, NH₂, Br, Cl 3.08 43.09
2-Amino-5-bromo-3-chlorobenzoic acid 58026-21-4 C₇H₅BrClNO₂ 250.48 Carboxylic acid, NH₂, Br, Cl 2.15 83.55
4-Bromo-2-chloro-6-methylaniline 30273-42-8 C₇H₇BrClN 220.50 Aniline, Br, Cl, CH₃ 3.24 26.02
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Not provided C₁₃H₈BrCl₂NO 358.48 Phenol, imine, Br, Cl N/A 46.53

Functional Group and Reactivity Differences

  • Aldehyde vs. Carboxylic Acid: The substitution of the aldehyde group in this compound with a carboxylic acid in 2-amino-5-bromo-3-chlorobenzoic acid drastically alters reactivity. The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), while the carboxylic acid facilitates salt formation or esterification .
  • Aniline vs. Aldehyde : 4-Bromo-2-chloro-6-methylaniline lacks the aldehyde group, making it less electrophilic but more nucleophilic due to the free -NH₂ group. This compound is more suited for diazotization or azo-coupling reactions .
  • Phenol Derivative: The phenol-based analog (C₁₃H₈BrCl₂NO) exhibits stronger acidity (pKa ~10 for phenolic -OH) compared to the aldehyde, enabling deprotonation under mild conditions. The imine group in this compound also introduces redox activity .

Substituent Position Effects

  • In contrast, 2-amino-5-bromo-3-chlorobenzoic acid has halogens at positions 5 and 3, reducing steric effects but increasing electron-withdrawing impacts on the aromatic ring .

Physicochemical Properties

  • Lipophilicity : The higher LogP of 4-bromo-2-chloro-6-methylaniline (3.24 vs. 3.08) reflects its reduced polarity due to the absence of the aldehyde group. This enhances its membrane permeability, making it more bioavailable .
  • Polar Surface Area (PSA): The carboxylic acid analog (PSA = 83.55 Ų) has significantly higher polarity due to the -COOH group, reducing its solubility in nonpolar solvents compared to the aldehyde derivative .

Biological Activity

2-Amino-5-bromo-4-chlorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various therapeutic contexts.

  • Chemical Formula : C7_7H5_5BrClN
  • Molecular Weight : 232.48 g/mol
  • CAS Number : 1036757-11-5

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, with a mechanism that appears to involve the disruption of bacterial cell membranes and metabolic pathways.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, derivatives of this compound have been synthesized and tested against various cancer types, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)12.5Significant growth inhibition
MCF-7 (breast cancer)15.0Moderate cytotoxicity
A549 (lung cancer)18.0Reduced viability

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.
    • AChE Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range, suggesting significant potential for treating Alzheimer's disease.
    • MAO Inhibition : Studies indicate that related compounds exhibit selective inhibition towards MAO-B, with IC50 values around 0.212 µM for certain derivatives .
  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell growth and apoptosis. Its interaction with fibroblast growth factor receptors (FGFR) has been particularly noted, which can influence tumor growth and metastasis .

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing that derivatives with halogen substitutions showed enhanced potency compared to their unsubstituted counterparts .
  • Antiviral Activity : Preliminary data suggest that certain derivatives may possess antiviral properties, potentially through mechanisms involving the inhibition of viral replication processes .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-4-chlorobenzaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves sequential halogenation and functional group modifications. A common approach starts with 2-aminobenzaldehyde derivatives, where bromination and chlorination are performed using agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} and thionyl chloride (SOCl2)\text{thionyl chloride (SOCl}_2\text{)}, respectively. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically impact yield and purity. For instance, excess chlorinating agents may lead to over-halogenation, necessitating precise stoichiometric control. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and aromatic proton environments.
  • IR Spectroscopy : Identification of aldehyde (C=O\text{C=O}) and amine (NH2\text{NH}_2) functional groups.
  • X-ray Crystallography : Definitive structural confirmation, particularly for resolving ambiguities in regiochemistry.
    Conflicting data (e.g., unexpected splitting in NMR signals) may arise from impurities or tautomeric forms. Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis is advised. For crystallographic ambiguities, SHELX software can refine structural models using diffraction data .

Q. How can SHELX software be applied in the structural determination of this compound derivatives?

Advanced Research Question
SHELX programs (e.g., SHELXL for refinement) are critical for analyzing single-crystal X-ray diffraction data. Key steps include:

Data Integration : Use SHELXS to index reflections and solve phase problems via direct methods.

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates, leveraging constraints for disordered halogen atoms.

Validation : Check for residual electron density peaks to identify missed solvent molecules or positional disorder.
For compounds with heavy atoms (Br, Cl), anisotropic displacement parameters improve accuracy. SHELXPRO can generate publication-quality CIF files .

Q. What are the key considerations in designing experiments to study the reactivity of the aldehyde group under varying pH conditions?

Advanced Research Question
The aldehyde group’s electrophilicity is pH-dependent:

  • Acidic Conditions : Protonation enhances electrophilicity, favoring nucleophilic additions (e.g., hydrazine derivatives).
  • Basic Conditions : Deprotonation may lead to aldol condensation or oxidation.
    Experimental design should include:
  • Buffered Systems : To maintain precise pH control (e.g., acetate buffer for acidic, phosphate for basic).
  • Kinetic Monitoring : Use in-situ techniques like UV-Vis or 1H^1\text{H}-NMR to track reaction progress.
  • Side Reaction Mitigation : Avoid aqueous basic conditions if oxidation to carboxylic acids is undesired .

Q. What are the critical safety protocols for handling this compound, particularly regarding skin sensitization and aquatic toxicity?

Safety-Focused Question

  • Skin Sensitization : Wear nitrile gloves (tested per EN374 standards) and avoid direct contact. Immediate washing with soap/water is required post-exposure .
  • Aquatic Toxicity : Classified as Category 2 (acute and chronic hazards). Waste must be neutralized before disposal, and spills contained with absorbent materials (e.g., vermiculite).
  • PPE : Safety goggles, lab coats, and fume hoods are mandatory. Store at 0–6°C in airtight containers to prevent degradation .

Q. How do electronic effects of bromo and chloro substituents influence electrophilic substitution patterns?

Advanced Mechanistic Question
The bromo group (-Br\text{-Br}) is electron-withdrawing via inductive effects, directing electrophiles to meta positions. The chloro group (-Cl\text{-Cl}) exerts similar but weaker effects. In this compound:

  • The amino group (-NH2\text{-NH}_2) activates the ring, favoring ortho/para substitution.
  • Combined substituent effects create regioselective challenges. Computational modeling (e.g., DFT) can predict reactive sites, validated experimentally via nitration or sulfonation studies .

Q. When encountering discrepancies in reported melting points or spectral data, what methodological approaches validate compound identity?

Data Contradiction Analysis

  • Reproducibility : Synthesize the compound using literature methods and compare melting points under identical conditions (heating rate, apparatus calibration).
  • Co-crystallization : Mix the sample with an authentic standard; identical melting points confirm purity.
  • Advanced Spectroscopy : 2D-NMR (e.g., HSQC, HMBC) resolves structural ambiguities. X-ray powder diffraction distinguishes polymorphic forms .

Q. In multi-step syntheses, how can this compound be utilized as an intermediate while minimizing side reactions?

Application in Complex Synthesis

  • Protection Strategies : Convert the aldehyde to a stable acetal or imine before subsequent halogenation or coupling reactions.
  • Sequential Halogenation : Brominate before chlorination to avoid steric hindrance.
  • Flow Chemistry : Use continuous reactors to control exothermic reactions and improve yield. Post-reaction quenching (e.g., with Na2_2S2_2O3_3) removes excess halogens .

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROWVWALAHUEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2-amino-5-bromo-4-chlorophenyl)methanol (6 g, 25.5 mmol) and manganese(IV) oxide (15.5 g, 0.178 mol) in dichloromethane (100 mL) was stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated to give the title compound as a light yellow solid (5 g, 81%). MS (ES+) C7H5BrClNO requires: 233, 235, found: 234, 236 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
catalyst
Reaction Step One
Yield
81%

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